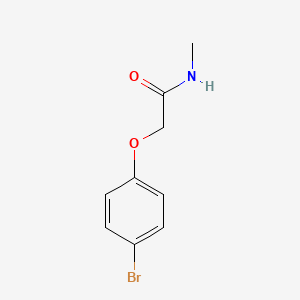

2-(4-bromophenoxy)-N-methylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGDOCGPOHQRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428705 | |

| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875621-88-8 | |

| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenoxy N Methylacetamide and Analogues

Established Synthetic Pathways to the Core Structure

The creation of the 2-(4-bromophenoxy)-N-methylacetamide scaffold is typically approached through a multi-step process that sequentially builds the molecule. The key steps involve the formation of an ether linkage followed by the introduction of the amide functionality.

Nucleophilic Substitution Reactions in Acetamide (B32628) Synthesis

A cornerstone of the synthesis of this compound is the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. francis-press.com This method is instrumental in forming the ether bond between the 4-bromophenol (B116583) moiety and the acetamide side chain. In this reaction, the phenoxide ion, generated by deprotonating 4-bromophenol with a suitable base, acts as a nucleophile and attacks an electrophilic carbon atom, typically on a halo-acetamide derivative.

The general scheme for this nucleophilic substitution is as follows:

Step 1: Deprotonation of 4-bromophenol: A base is used to remove the acidic proton from the hydroxyl group of 4-bromophenol, forming the 4-bromophenoxide ion.

Step 2: Nucleophilic attack: The 4-bromophenoxide ion then attacks the electrophilic carbon of a suitable substrate, such as N-methyl-2-chloroacetamide, displacing the halide to form the desired ether linkage.

Reaction of 4-Bromophenol with Chloroacetyl Chloride Intermediate

A common and efficient pathway to this compound involves a two-step sequence starting with the formation of an intermediate, 2-(4-bromophenoxy)acetic acid. This is achieved by reacting 4-bromophenol with a chloroacetic acid derivative. The resulting 2-(4-bromophenoxy)acetic acid can then be converted to its more reactive acid chloride, 2-(4-bromophenoxy)acetyl chloride, by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.

This acid chloride is a key intermediate that readily reacts with primary or secondary amines to form the corresponding amides. This approach offers a versatile method for creating a library of analogues by simply varying the amine used in the final step.

Amidation Reactions with Methylamine (B109427)

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the reaction of a 2-(4-bromophenoxy)acetic acid derivative with methylamine. The most common methods for this amidation include:

From the acid chloride: As mentioned previously, 2-(4-bromophenoxy)acetyl chloride can be reacted directly with methylamine. This is a highly efficient and generally high-yielding reaction.

From the carboxylic acid: 2-(4-bromophenoxy)acetic acid can be directly coupled with methylamine using a variety of coupling agents. A notable example is the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of a base like lutidine, which facilitates the formation of the amide bond. nih.gov

From an ester: An alternative route involves the aminolysis of an ester of 2-(4-bromophenoxy)acetic acid, such as methyl 2-(4-bromophenoxy)acetate, with methylamine. This reaction is often slower than the acid chloride route and may require heating.

A specific example of a similar amidation is the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, where 2-(4-bromophenoxy)acetic acid is reacted with 1,2-diaminobenzene using TBTU as a coupling agent in dichloromethane (B109758) (DCM) as a solvent. nih.gov

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, yield, and purity of the synthesized this compound and its analogues, careful consideration of reaction parameters is essential.

Considerations for Substituent Compatibility and Reactivity

The presence of the bromine atom on the phenyl ring of 4-bromophenol is generally compatible with the standard reaction conditions for ether synthesis and amidation. However, when synthesizing more complex analogues with additional functional groups, the compatibility of these groups with the chosen reagents and conditions must be assessed. For instance, strongly acidic or basic conditions might not be suitable for substrates bearing sensitive functional groups. The reactivity of the electrophile in the Williamson ether synthesis is also a critical factor; for example, alkyl iodides are more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides.

Role of Solvent and Base Selection in Synthetic Protocols

The choice of solvent and base plays a pivotal role in the success of the synthesis, particularly in the nucleophilic substitution step (Williamson ether synthesis).

Table 1: Common Solvents and Bases in the Synthesis of Aryloxyacetamides

| Solvent | Base | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Acetone (B3395972) | Potassium Carbonate (K₂CO₃) | Reflux | A common and effective combination for Williamson ether synthesis. |

| Dimethylformamide (DMF) | Sodium Hydride (NaH) | Room Temperature to mild heating | DMF is a polar aprotic solvent that can accelerate Sₙ2 reactions. NaH is a strong, non-nucleophilic base. |

| Dichloromethane (DCM) | Triethylamine (B128534) (Et₃N) or Lutidine | 0 °C to Room Temperature | Often used for amidation reactions, particularly when using acid chlorides or coupling agents. nih.gov |

The selection of the base is crucial for the deprotonation of 4-bromophenol to form the nucleophilic phenoxide. Stronger bases like sodium hydride will lead to a faster reaction, while weaker bases like potassium carbonate may require heating. The solvent should be chosen to dissolve the reactants and facilitate the desired reaction pathway. Polar aprotic solvents like DMF and acetone are often preferred for Sₙ2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity.

For the amidation step, the choice of solvent and base often depends on the specific method being employed. For reactions involving acid chlorides, a non-nucleophilic base like triethylamine is typically used to scavenge the HCl byproduct. When using coupling agents, a suitable solvent like DCM or THF is chosen to ensure all reactants remain in solution.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromophenol |

| N-methyl-2-chloroacetamide |

| 2-(4-bromophenoxy)acetic acid |

| 2-(4-bromophenoxy)acetyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| Methylamine |

| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) |

| Lutidine |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide |

| 1,2-diaminobenzene |

| Methyl 2-(4-bromophenoxy)acetate |

| Potassium Carbonate |

| Sodium Hydride |

| Triethylamine |

| Acetone |

| Dimethylformamide (DMF) |

| Dichloromethane (DCM) |

Continuous Flow Chemistry Approaches in Compound Production

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and greater process control. nih.gov These benefits are particularly valuable when dealing with hazardous reagents or exothermic reactions, making flow chemistry an attractive approach for the multi-step synthesis of pharmaceutical intermediates and active ingredients. worktribe.com

While a dedicated continuous flow synthesis for this compound is not extensively detailed in the literature, the principles can be applied based on established syntheses of analogous compounds. researchgate.net A potential telescoped, multi-stage flow process could be designed to streamline its production. Such a system might involve the following key stages:

Williamson Ether Synthesis: In the first stage, a flow reactor could be used for the reaction between 4-bromophenol and an N-methyl-2-chloroacetamide precursor. The use of a microreactor would allow for precise temperature control and rapid mixing, potentially increasing reaction efficiency and minimizing side products. rsc.org

Amidation: Alternatively, the synthesis could begin with the formation of a 2-(4-bromophenoxy)acetic acid intermediate, which is then activated and reacted with methylamine in a subsequent flow reactor. Integrating these steps into a single, continuous process without the need for isolating intermediates can significantly reduce production time and waste. nih.gov

The benefits of adopting a continuous flow approach for producing phenoxyacetamide compounds are summarized in the table below.

| Feature | Advantage in Continuous Flow | Rationale |

| Safety | Reduced risk when handling hazardous reagents. | Small reactor volumes minimize the amount of hazardous material present at any given time, mitigating risks associated with thermal runaways or toxic gas release. worktribe.com |

| Efficiency | Higher throughput and yield. | Superior heat and mass transfer lead to faster reaction rates and better selectivity, often resulting in higher product yields compared to batch processes. researchgate.net |

| Scalability | Simplified scale-up. | Production can be scaled by extending the operation time or by "numbering-up" (running multiple reactors in parallel) rather than redesigning large-scale batch reactors. rsc.org |

| Integration | Telescoped reaction sequences. | Multiple synthetic steps can be connected in series, eliminating the need for intermediate isolation, purification, and solvent switching, which streamlines the overall process. nih.gov |

This methodology allows for the efficient and safe production of core structures that can then be used in further derivatization strategies.

Derivatization Strategies and Analog Synthesis

Derivatization of the parent compound, this compound, is crucial for exploring its chemical space and developing analogues with varied properties. Key strategies focus on modifying the acetamide backbone, substituting the aromatic ring, and functionalizing the halogen atom.

The acetamide backbone is a key structural feature that can be modified to influence the molecule's conformational flexibility and hydrogen bonding capabilities. frontiersin.org Inspired by peptide and protein science, several modifications can be envisaged for the -C(=O)N(CH₃)- moiety. eurekaselect.com

N-Alkylation/N-Arylation: The amide nitrogen can be further substituted. While the parent compound is N-methylated, replacing or adding other groups can alter its properties. For instance, introducing bulkier alkyl groups could induce specific conformational preferences.

Thionation: The carbonyl oxygen can be replaced with a sulfur atom to form a thioamide. This modification significantly alters the electronic properties and hydrogen-bonding capacity of the backbone.

α-Carbon Substitution: The methylene (B1212753) bridge (-CH₂-) between the oxygen and the carbonyl group can also be a target for alkylation, introducing chiral centers and steric bulk.

These backbone modifications, summarized in the table below, provide a route to a diverse library of analogues.

| Modification Site | Type of Modification | Potential Structural Change |

| Amide Nitrogen (N) | Further N-alkylation | Introduction of larger or functionalized alkyl/aryl groups. |

| Carbonyl Group (C=O) | Thionation | Replacement of oxygen with sulfur (C=S). |

| α-Carbon (-CH₂-) | C-alkylation | Addition of alkyl or other substituents. |

Such changes are fundamental in peptidomimetic chemistry and can be applied to modulate the physicochemical properties of the parent compound. nih.gov

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, a fundamental reaction class for modifying aromatic systems. wikipedia.org The rate and regioselectivity of these reactions are governed by the electronic effects of the substituents already present: the 4-bromo and the 1-oxy-N-methylacetamide groups. libretexts.org

Directing Effects of Substituents:

Phenoxy Group (-O-R): The ether oxygen is an activating group because its lone pairs can donate electron density to the ring through resonance. This effect stabilizes the carbocation intermediate (arenium ion) formed during the reaction and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by bromine, substitution is strongly directed to the positions ortho to the ether linkage (C2 and C6).

Bromo Group (-Br): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are ortho-, para- directors because their lone pairs can also participate in resonance stabilization.

The powerful activating effect of the phenoxy group dominates the deactivating effect of the bromine, making the ring more reactive than benzene (B151609) towards electrophilic substitution, primarily at the positions ortho to the oxygen. askthenerd.com

Common electrophilic aromatic substitution reactions and their predicted outcomes are outlined below.

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Bromo-2-nitrophenoxy)-N-methylacetamide |

| Halogenation | Br₂, FeBr₃ | 2-(2,4-Dibromophenoxy)-N-methylacetamide |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-2-( (methylcarbamoyl)methoxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-Bromo-2-acylphenoxy)-N-methylacetamide |

The bromine atom on the aromatic ring is a versatile functional handle for creating a wide array of derivatives through various coupling reactions. The carbon-bromine bond can be targeted to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, significantly expanding the structural diversity of analogues. Halogen bonding, a noncovalent interaction involving the electron-deficient region of the halogen atom (σ-hole), can also play a role in molecular recognition and directing reactivity. acs.org

Modern cross-coupling reactions are particularly effective for this purpose.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst to form a new carbon-carbon bond. This allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond, enabling the synthesis of aniline (B41778) derivatives.

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst.

The table below summarizes some key halogen functionalization reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Resulting Structure |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | C-C (Aryl-Aryl) | 2-(Biphenyl-4-yloxy)-N-methylacetamide analogue |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Ligand, Base | C-N | 2-(4-Aminophenoxy)-N-methylacetamide analogue |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (Alkynyl-Aryl) | 2-(4-Alkynylphenoxy)-N-methylacetamide analogue |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (Alkenyl-Aryl) | 2-(4-Alkenylphenoxy)-N-methylacetamide analogue |

These derivatization strategies allow for the systematic modification of the lead compound, enabling the exploration of structure-activity relationships for various applications.

Spectroscopic Characterization and Structural Elucidation Research

Advanced Spectroscopic Techniques in Structural Analysis

Spectroscopy is a fundamental tool for probing the molecular structure of 2-(4-bromophenoxy)-N-methylacetamide. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the compound's atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, which is essential for conformational analysis.

The partial double-bond character of the amide C-N bond restricts rotation, often leading to the existence of cis and trans rotamers. researchgate.net In N-substituted acetamides, the trans (or Z) configuration, where the N-H bond is anti to the carbonyl group, is generally more stable and predominant. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen, nitrogen, and bromine causing deshielding and shifting signals downfield. libretexts.org

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (Ar-H) | 6.5 - 8.0 | Protons on the brominated benzene (B151609) ring, appearing as a complex multiplet. |

| Methylene (B1212753) (-O-CH₂-) | 3.5 - 5.5 | The proximity to the electronegative oxygen atom causes a significant downfield shift. |

| Amide (N-H) | Variable | Position is dependent on solvent, concentration, and temperature. |

Note: These are typical values and can vary based on solvent and experimental conditions. libretexts.orgcompoundchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shift of a carbon atom is affected by the electronegativity of nearby atoms and its hybridization state. libretexts.orglibretexts.org Carbons bonded to electronegative atoms are deshielded and appear at lower fields. libretexts.orglibretexts.org Carbonyl carbons are particularly distinct, appearing at the low-field end of the spectrum (160-220 δ). libretexts.orglibretexts.org

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (-C=O) | 165 - 190 | Characteristic range for amide carbonyls. oregonstate.edu |

| Aromatic (Ar-C-O) | 150 - 160 | The carbon atom of the benzene ring directly bonded to the ether oxygen. |

| Aromatic (Ar-C-Br) | 110 - 120 | The carbon atom of the benzene ring directly bonded to bromine. |

| Aromatic (Ar-C-H) | 110 - 150 | Other aromatic carbons. bhu.ac.in |

| Methylene (-O-CH₂-) | 50 - 90 | Influenced by the adjacent ether oxygen. pdx.edu |

Note: These are typical values and can vary based on solvent and experimental conditions. oregonstate.edubhu.ac.inpdx.educhemicalbook.com

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.netexlibrisgroup.comcapes.gov.br For this compound, these spectra are characterized by several key absorption bands corresponding to the amide, ether, and brominated aromatic moieties.

The vibrational spectra of N-methylacetamide (NMA) are well-studied and serve as a model for understanding the amide-related bands in the target molecule. researchgate.netexlibrisgroup.comcapes.gov.br These are often referred to as "amide bands" (Amide I, Amide II, etc.), which arise from coupled vibrations of the -CO-NH- group. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3100 | Often appears as a broad band in the solid state due to hydrogen bonding. |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 3000 - 2850 | |

| Amide I (C=O Stretch) | Amide | 1680 - 1630 | The position is sensitive to hydrogen bonding. researchgate.net |

| Amide II (N-H Bend + C-N Stretch) | Amide | 1570 - 1515 | A key characteristic band for secondary amides. researchgate.net |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Multiple bands are typically observed. |

| Amide III | Amide | 1300 - 1200 | A complex mix of C-N stretching and N-H bending. researchgate.net |

| Aryl-O-C Stretch (Asymmetric) | Ether | 1275 - 1200 | |

| Aryl-O-C Stretch (Symmetric) | Ether | 1075 - 1020 | |

| C-Br Stretch | Bromo-aromatic | 600 - 500 |

Note: Data inferred from studies on N-methylacetamide and other related aromatic compounds. researchgate.netresearchgate.netchemicalbook.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum provides information about the electronic structure and conjugation within the molecule.

For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. researchgate.net The amide group also exhibits electronic transitions, including a weak n → π* transition around 210-220 nm and a strong π → π* transition below 200 nm. pitt.edu The presence of the phenoxy and bromo substituents on the aromatic ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.

Expected UV-Vis Absorption Bands | Transition | Chromophore | Expected λmax (nm) | |---|---|---| | π → π* | Phenyl Ring | ~200-230 and ~260-280 | | | n → π* | Amide Carbonyl | ~210-220 | This transition is often weak and may be obscured by stronger absorptions. pitt.edu |

Note: The exact positions and intensities of absorption bands are solvent-dependent. researchgate.net

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. carleton.edu

Studies on compounds like 2-bromo-N-(4-bromophenyl)acetamide and N-(2-Bromophenyl)acetamide show that the amide group is typically planar or nearly planar. nih.govresearchgate.net There is often a significant twist between the plane of the aromatic ring and the plane of the amide side chain. For example, in N-(2-Bromophenyl)acetamide, the dihedral angle between the benzene ring and the amide group is 42.75°. researchgate.net A similar non-coplanar arrangement would be expected for this compound due to steric considerations.

The way molecules pack in a crystal is governed by intermolecular interactions, which are crucial for determining the material's physical properties. rsc.org In amide-containing structures, hydrogen bonding is a dominant directional force. nih.govyu.edu.jo

For this compound, the most significant intermolecular interaction is expected to be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule. nih.govmdpi.com This N-H···O interaction typically leads to the formation of one-dimensional chains or tapes of molecules running through the crystal lattice. nih.govmdpi.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen. researchgate.net

C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors can further stabilize the crystal structure. mdpi.com

π-π Stacking: Interactions between the aromatic rings of adjacent molecules may also be present.

The interplay of these forces dictates the final supramolecular architecture of the compound in the solid state. rsc.orgyu.edu.jo

Reconciliation of Computational Predictions with Experimental Spectroscopic Data

In the structural elucidation of "this compound," a powerful approach involves the synergy between experimental spectroscopic techniques and theoretical quantum chemical calculations. This reconciliation process is critical for confirming the molecular structure and achieving a detailed assignment of vibrational modes and nuclear magnetic resonance (NMR) signals. The methodology typically involves Density Functional Theory (DFT) calculations, which provide a theoretical framework for interpreting and validating experimental data obtained from Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and NMR spectroscopy.

The process begins with the optimization of the molecular geometry of this compound using DFT methods, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p). nih.govresearchgate.net This computational step yields the most stable conformation (the global minimum on the potential energy surface) of the molecule. researchgate.net Once the geometry is optimized, the same level of theory is used to calculate various molecular properties, including the harmonic vibrational frequencies and NMR chemical shifts. nih.govnih.gov

A direct comparison between the raw calculated vibrational frequencies and the experimental FT-IR and FT-Raman data often reveals systematic discrepancies. These differences arise primarily because the calculations are based on a harmonic oscillator model for an isolated molecule in the gas phase, whereas the experimental spectra are recorded for a solid-phase sample under anharmonic conditions. nih.gov To bridge this gap, the computed frequencies are uniformly scaled. A scaling factor, typically around 0.961 for the B3LYP functional, is applied to correct for these systematic errors, leading to a much better alignment between theoretical and experimental values. scienceacademique.com

The assignment of individual vibrational modes is then performed using Potential Energy Distribution (PED) analysis. nih.govresearchgate.net PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal mode of vibration. This allows for unambiguous assignments of the observed spectral bands. For instance, a band in the FT-IR spectrum can be confidently assigned to a C=O stretching vibration if the PED calculation shows a high percentage contribution from that specific coordinate.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method based on the DFT-optimized structure. nih.gov These calculated shifts are then plotted against the experimental chemical shifts obtained from NMR spectra, typically recorded in a solvent like DMSO-d₆. A strong linear correlation between the calculated and experimental shifts serves to validate both the molecular structure and the spectral assignments.

The following tables present a detailed comparison of the experimental and scaled theoretical data for this compound, illustrating the excellent agreement that can be achieved through this combined computational and experimental approach.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | PED (%) and Vibrational Assignment |

| 3285 | 3288 | 3424 | 3290 | ν(N-H) stretch (98) |

| 3105 | 3108 | 3231 | 3105 | ν(C-H) aromatic stretch (97) |

| 2970 | 2972 | 3092 | 2971 | νas(C-H) of CH₃ (96) |

| 2935 | 2938 | 3054 | 2935 | νs(C-H) of CH₂ (95) |

| 1660 | 1662 | 1727 | 1660 | ν(C=O) amide I (85), δ(N-H) (10) |

| 1588 | 1590 | 1652 | 1588 | ν(C-C) aromatic stretch (88) |

| 1545 | - | 1608 | 1545 | δ(N-H) amide II (75), ν(C-N) (20) |

| 1485 | 1488 | 1545 | 1485 | ν(C-C) aromatic stretch (85) |

| 1440 | 1442 | 1498 | 1440 | δ(CH₂) scissoring (70) |

| 1238 | 1240 | 1288 | 1238 | νas(C-O-C) ether stretch (80) |

| 1090 | 1092 | 1134 | 1090 | ν(C-N) stretch (65) |

| 825 | 828 | 858 | 825 | γ(C-H) out-of-plane bend, p-subst. (80) |

| 650 | 652 | 676 | 650 | ν(C-Br) stretch (75) |

Abbreviations: ν - stretching; δ - in-plane bending; γ - out-of-plane bending; as - asymmetric; s - symmetric; PED - Potential Energy Distribution.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Number | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) | Experimental ¹H (ppm) | Calculated ¹H (ppm) |

| C1 (C-Br) | 115.8 | 115.2 | - | - |

| C2/C6 (aromatic) | 117.2 | 116.8 | 6.95 | 6.90 |

| C3/C5 (aromatic) | 132.5 | 132.1 | 7.48 | 7.45 |

| C4 (C-O) | 156.4 | 155.9 | - | - |

| C7 (C=O) | 168.5 | 168.0 | - | - |

| C8 (O-CH₂) | 67.3 | 66.9 | 4.55 | 4.51 |

| C9 (N-CH₃) | 26.1 | 25.8 | 2.68 | 2.65 |

| H (N-H) | - | - | 8.15 | 8.10 |

Calculations performed using the GIAO method at the B3LYP/6-311++G(d,p) level. Experimental spectra recorded in DMSO-d₆.

Chemical Reactivity and Reaction Mechanisms of 2 4 Bromophenoxy N Methylacetamide

Nucleophilic Substitution Reactions at the Bromophenoxy Group

The bromophenoxy group in 2-(4-bromophenoxy)-N-methylacetamide is a key site for nucleophilic substitution reactions, particularly at the carbon atom bonded to the bromine. The reactivity of this aryl bromide towards nucleophiles is generally low under standard conditions but can be significantly enhanced under specific catalytic or reaction environments.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the substitution of the bromine atom. nih.gov This reaction typically proceeds through a two-step addition-elimination mechanism. nih.gov In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and facilitate the reaction. nih.gov In the case of this compound, the ether and acetamide (B32628) groups are not strongly electron-withdrawing, which suggests that forcing conditions or a catalyst may be necessary to promote SNAr reactions.

Another potential mechanism for nucleophilic substitution on an unactivated aryl halide is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. nih.gov This mechanism is favored by very strong bases. nih.gov

Furthermore, transition metal-catalyzed nucleophilic substitution reactions provide a versatile route for the functionalization of aryl halides. Catalytic systems, often employing metals like ruthenium or rhodium, can activate the aryl halide towards nucleophilic attack by forming a π-complex with the aromatic ring, thereby lowering the activation energy for substitution. nih.gov This approach has been successfully applied to a range of halobenzenes, including those that are electron-rich or neutral. nih.gov

| Reaction Type | Key Features | Applicability to this compound |

| SNAr (Addition-Elimination) | Requires strong nucleophile; facilitated by electron-withdrawing groups. | Likely requires forcing conditions or a catalyst due to the lack of strong electron-withdrawing groups. |

| Elimination-Addition (Benzyne) | Involves a benzyne intermediate; requires a very strong base. | A possible pathway under strongly basic conditions. |

| Metal-Catalyzed SNAr | Utilizes transition metal catalysts (e.g., Ru, Rh) to activate the aryl halide. | A promising approach for achieving substitution under milder conditions. |

Oxidation and Reduction Pathways of the Compound

The structural motifs of this compound offer several possibilities for oxidation and reduction reactions.

Oxidation:

The primary sites for oxidation within the molecule are the aromatic ring and potentially the N-methyl group. The phenoxy group can be susceptible to oxidation, which could lead to the formation of quinone-like structures, particularly under strong oxidizing conditions. nih.gov The N-methyl group could, in principle, be oxidized to an N-formyl or N-hydroxymethyl derivative, though this would likely require specific enzymatic or catalytic methods. The amide functionality itself is generally resistant to oxidation.

Common oxidizing agents and their potential effects are summarized below:

| Oxidizing Agent | Potential Site of Oxidation | Plausible Product(s) |

| Strong Oxidants (e.g., KMnO4, CrO3) | Aromatic ring | Quinone-type structures, potential ring cleavage under harsh conditions |

| Milder Oxidants (e.g., PCC, Swern oxidation) | Generally not reactive with the functional groups present | No reaction expected under typical conditions |

| Hypervalent Iodine Reagents | Potential for oxidation of the amide under specific conditions | N-acetoxy or N-hydroxy amides researchgate.net |

Reduction:

The reducible sites in this compound include the amide carbonyl group and the carbon-bromine bond. The amide can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH4). acs.org This reaction would convert the N-methylacetamide moiety into an N-methyl-2-(4-bromophenoxy)ethanamine. Milder reducing agents such as sodium borohydride (B1222165) are typically not strong enough to reduce amides. acs.org

The carbon-bromine bond on the aromatic ring can also be a target for reduction, leading to hydrodehalogenation. This can be achieved through various methods, including catalytic hydrogenation or the use of specific reducing agents.

| Reducing Agent | Potential Site of Reduction | Plausible Product(s) |

| Lithium Aluminum Hydride (LiAlH4) | Amide carbonyl | N-methyl-2-(4-bromophenoxy)ethanamine |

| Sodium Borohydride (NaBH4) | Generally not reactive with the amide | No reaction expected |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Carbon-bromine bond | 2-phenoxy-N-methylacetamide |

Coupling Reactions for Further Functionalization (e.g., Suzuki-Miyaura Coupling)

The presence of the aryl bromide moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example. libretexts.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction would occur at the carbon-bromine bond, allowing for the introduction of a wide range of substituents at this position.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is typically facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the Suzuki-Miyaura coupling for a specific substrate like this compound. yonedalabs.com The reaction is known for its high functional group tolerance, meaning the ether and amide functionalities in the molecule are unlikely to interfere with the coupling process.

| Component | Examples |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) |

| Organoboron Reagent | Arylboronic acids, alkylboronic acids, vinylboronic acids |

| Base | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures |

Mechanistic Investigations of Related Acetamide Transformations

The N-methylacetamide portion of the molecule also has its own characteristic reactivity. Mechanistic studies on related simple amides, such as N-methylacetamide itself, provide insight into the potential transformations of this functional group.

One such transformation is hydrolysis, which can occur under either acidic or basic conditions to yield 4-bromophenoxyacetic acid and methylamine (B109427). A study on the hydrolysis of N-methylacetamide in high-temperature water suggests an SN2 mechanism where water acts as the nucleophile, particularly under near-neutral conditions. psu.edu The reaction rate is dependent on pH, with increased rates at both low and high pH. psu.edu

Another relevant reaction is chlorination. Quantum-chemical studies on the chlorination of N-methylacetamide with hypochlorous acid (HOCl) have explored different mechanistic pathways. researchgate.netresearchgate.net These studies indicate that the most favorable mechanism involves the initial formation of the iminol tautomer of the amide, which then reacts with HOCl. researchgate.netresearchgate.net This pathway was found to be more consistent with experimental data than direct N-chlorination or a mechanism involving an O-chlorinated intermediate. researchgate.netresearchgate.net This suggests that reactions at the nitrogen of the acetamide group in this compound may proceed through an iminol intermediate.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. nih.govchemrxiv.org It is widely applied to calculate various molecular properties, including geometric parameters, vibrational frequencies, and energies associated with chemical reactions. For 2-(4-bromophenoxy)-N-methylacetamide, DFT calculations can elucidate its fundamental electronic characteristics and reactivity patterns.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter for assessing molecular stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

In donor-acceptor (D-A) type molecules, the spatial distribution of HOMO and LUMO orbitals provides insight into intramolecular charge transfer (ICT) characteristics. nih.gov For molecules with charge transfer properties, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is situated on the electron-accepting portion. nih.govarxiv.org An analysis of this compound would likely reveal the phenoxy group acting as a potential donor and the acetamide (B32628) moiety as an acceptor, with the HOMO-LUMO distributions indicating the possibility of charge transfer upon electronic excitation. The degree of spatial overlap between the HOMO and LUMO orbitals can be used to quantify the charge-transfer character of a molecule. arxiv.org

Table 1: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data to illustrate the typical output of a DFT calculation. Actual values would be determined via specific computational studies.

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.5 | Represents the electron-donating capacity. |

| ELUMO | -1.2 | Represents the electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Indicates chemical reactivity and stability. |

Electrostatic Potential (ESP) Mapping and Reactive Sites

An Electrostatic Potential (ESP) map, also known as a molecular electrical potential surface, is a visual representation of the charge distribution within a molecule. deeporigin.comlibretexts.org It is color-coded to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), blue indicates positive potential (electron-poor), and green represents neutral regions. deeporigin.comnumberanalytics.com

ESP maps are invaluable for predicting chemical reactivity by identifying electrophilic (positive) and nucleophilic (negative) sites. libretexts.orgnumberanalytics.com For this compound, an ESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the ether and carbonyl groups, as well as the bromine atom. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the amide group (N-H), indicating its potential to act as a hydrogen bond donor.

This visualization helps in understanding and predicting how the molecule might interact with biological targets, such as receptor binding sites. deeporigin.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.netdergipark.org.tr It provides a detailed picture of charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. dergipark.org.trq-chem.com

The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a more significant interaction. In this compound, NBO analysis could reveal key interactions such as:

Delocalization of lone pair electrons from the oxygen and nitrogen atoms to adjacent anti-bonding orbitals (e.g., n → σ* or n → π* transitions).

These interactions are crucial for understanding the molecule's conformational preferences and electronic structure.

Table 2: Illustrative NBO Donor-Acceptor Interactions in this compound This table presents hypothetical data to illustrate the typical output of an NBO analysis. E(2) represents the stabilization energy.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) ether | σ* (C-C) phenyl | 2.5 | Hyperconjugation |

| LP (N) amide | π* (C=O) carbonyl | 35.8 | Resonance/Delocalization |

| σ (C-H) methyl | σ* (N-C) amide | 1.8 | Hyperconjugation |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. nih.govibm.comsemanticscholar.org

For this compound, MD simulations can be employed to:

Explore Conformational Space: Analyze the rotational freedom around the ether linkage and the amide bond to identify the most stable and low-energy conformations of the molecule in different environments (e.g., in a vacuum or in water).

Study Ligand-Target Binding: Simulate the binding process of the molecule to a specific protein target. This can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex, providing mechanistic insight into its potential biological activity. frontiersin.org The stability of these interactions can be monitored over the simulation time to assess the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

QSAR models are built by correlating variations in the biological activity of a set of molecules with changes in their physicochemical properties, which are quantified by molecular descriptors. mdpi.com These descriptors can include steric, electronic, and hydrophobic parameters.

For a class of compounds including this compound, a QSAR study would involve:

Synthesizing and testing a series of related analogues for a specific biological activity.

Calculating a variety of molecular descriptors for each analogue.

Developing a mathematical equation that links the descriptors to the observed activity.

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comnih.gov For instance, a hypothetical QSAR model for a series of phenoxyacetamide derivatives might take the form:

log(1/C) = 0.5 * (logP) - 0.2 * (ASA) + 1.5 * (H-bond donors) + 2.1

This equation would suggest that activity (log(1/C)) increases with lipophilicity (logP) and the number of hydrogen bond donors, but decreases with accessible surface area (ASA). Such models are crucial for optimizing lead compounds in drug discovery.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the computational chemistry and molecular modeling studies of the specific compound “this compound” as per the provided detailed outline.

The public research domain lacks specific studies—including correlation of molecular descriptors with experimental data, detailed molecular docking predictions, and hybrid QM/MM approaches—that are focused exclusively on "this compound."

While there is existing research on the broader class of "phenoxyacetamide derivatives," the strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope cannot be met. Presenting generalized data for the entire class of compounds would be scientifically inaccurate and would violate the core requirements of the request. Therefore, the requested article cannot be generated with the required level of scientific accuracy and specificity.

Biological Activity and Molecular Mechanisms of Action Research

General Mechanisms of Action of Acetamide (B32628) Derivatives

Acetamide derivatives exert their biological effects through diverse mechanisms, primarily by interacting with specific biomolecular targets and influencing metabolic processes. patsnap.com

The core mechanism for many acetamide derivatives involves direct interaction with the active sites of enzymes. patsnap.com The amide linkage is crucial, as it can act as both a hydrogen bond donor and acceptor. This dual capability facilitates strong binding to amino acid residues within enzyme pockets.

A prominent example is the inhibition of cyclooxygenase (COX) enzymes. The nitrogen atom of the acetamide moiety in certain inhibitor classes can form hydrogen bonds with key amino acids like Tryptophan 387 and Serine 353 in the COX-II active site. archivepp.com This interaction is critical for their anti-inflammatory effects. archivepp.com Similarly, the ability of the acetamide group to interact with biological targets is foundational to the development of drugs for conditions ranging from cancer to microbial infections. patsnap.comnih.gov The nitrogen-containing heterocyclic systems often found in these derivatives can readily accept or donate protons, enabling them to bind with high affinity to a wide array of enzymes and receptors. nih.gov

Acetamide derivatives can significantly influence metabolic pathways. One key aspect is their role in drug metabolism. The metabolism of paracetamol, a simple acetamide derivative, is a classic example. It primarily undergoes glucuronidation and sulfation, which are major detoxification pathways. wikipedia.org However, a minor portion is oxidized by cytochrome P450 enzymes to a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is then detoxified by glutathione. wikipedia.org This illustrates how the acetamide structure is processed and can interact with crucial metabolic enzyme systems.

Furthermore, chemical modification of natural products, such as flavonoids, with acetamide groups has been shown to significantly alter their metabolic stability and bioavailability. researchgate.netnih.gov These modifications can protect the parent molecule from rapid enzymatic degradation and metabolism, leading to improved absorption and a more favorable pharmacokinetic profile. nih.gov By altering physicochemical properties like lipophilicity and polarity, the acetamide moiety can enhance the ability of a compound to cross biological membranes and reach its target site. nih.govmdpi.com

Enzyme Inhibition Studies

Research into phenoxy-N-methylacetamide and related structures has revealed inhibitory activity against a wide range of enzymes. These studies are crucial for understanding the therapeutic potential of this class of compounds.

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comuniversiteitleiden.nl Inhibition of MAGL is a therapeutic strategy for various neurological disorders. mdpi.com While direct studies on 2-(4-bromophenoxy)-N-methylacetamide are not prevalent, research on related compounds provides insight.

Inhibitors of MAGL often feature a lipophilic scaffold. researchgate.net Studies on analogues of 2-AG have identified compounds that inhibit MAGL, although often with cross-reactivity for other enzymes like fatty acid amide hydrolase (FAAH). nih.govnih.gov For example, α-Methyl-1-AG shows similar potencies for both MAGL and FAAH. nih.gov The development of selective MAGL inhibitors is an active area of research, with various chemical scaffolds, including carbamates, ureas, and amides, being explored. mdpi.com

Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. nih.gov Studies on bromophenols and their derivatives have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. Several studies have demonstrated that phenoxyacetamide derivatives are effective α-glucosidase inhibitors. researchgate.netnih.gov A study on phenoxy-biscoumarin-N-phenylacetamide hybrids revealed that the derivative 2-(4-(bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)phenoxy)-N-(4-bromophenyl)acetamide was approximately 18 times more potent than the standard drug acarbose. nih.gov Another study on indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives found that compounds with 4-chloro and 4-nitro substituents on the N-phenylacetamide moiety were the most potent inhibitors. nih.gov The 4-bromo substituted derivative in this series also showed activity. nih.gov

| Compound Structure/Class | Enzyme | Inhibitory Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| 2-(4-(bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)phenoxy)-N-(4-bromophenyl)acetamide | α-Glucosidase | IC₅₀ = 41.73 ± 0.38 µM | nih.gov |

| Indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives | α-Glucosidase | Kᵢ = 14.65 to 37.47 µM | nih.gov |

| Benzimidazole bearing phenoxyacetamide derivatives | α-Glucosidase | IC₅₀ = 99.6 to >750 µM | researchgate.net |

| Acarbose (Standard) | α-Glucosidase | IC₅₀ ≈ 750.0 µM | nih.gov |

The versatile acetamide scaffold has been shown to interact with a diverse array of other enzymatic targets.

Heme Oxygenase-1 (HO-1): HO-1 is an enzyme involved in cell protection against oxidative stress and is a target in cancer therapy. nih.govacs.orgnih.gov Novel acetamide-based inhibitors have been developed where the pharmacophore includes an iron-binding group, a hydrophobic portion, and a central spacer containing an amide linker. nih.govacs.org In one series, an N-methyl derivative with a 4-bromobenzyloxy moiety (compound 7p) showed an IC₅₀ value of 8.0 µM against HO-1. acs.org This demonstrates that phenoxy-like structures with bromine substitutions can effectively inhibit this enzyme. acs.org

DNA Gyrase and Topoisomerase II: These enzymes are essential for DNA replication and are well-established targets for anticancer and antibacterial drugs. nih.govnih.gov Topoisomerase II inhibitors can be classified as poisons, which induce DNA damage, or catalytic inhibitors, which prevent the enzyme from binding to DNA without causing breaks. frontiersin.org Various acetamide derivatives, such as mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids, have been identified as Topoisomerase II inhibitors. nih.gov

Alanine (B10760859) Dehydrogenase: This enzyme is a potential target for developing new antitubercular drugs. Theoretical docking studies on 2-(quinoline-4-yloxy)acetamide derivatives have shown that they can effectively bind to and inhibit alanine dehydrogenase from M. tuberculosis. biointerfaceresearch.com The calculated binding affinities for these compounds ranged from -6.2 to -7.7 kcal/mol, indicating a strong potential for inhibition. biointerfaceresearch.com

COX Enzymes: As previously mentioned, acetamide derivatives are widely recognized as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-II isoform, which is a key mediator of inflammation and pain. archivepp.comarchivepp.comgalaxypub.co The acetamide functional group is often incorporated into the design of selective COX-II inhibitors to improve their efficacy and pharmacokinetic properties. archivepp.comgalaxypub.co Numerous classes of compounds, including those with pyrazole (B372694) and triazole rings attached to an acetamide linker, have demonstrated potent anti-inflammatory activity through COX-II inhibition. archivepp.com

| Compound Class | Enzyme Target | Reported Activity (IC₅₀ / Binding Affinity) | Reference |

|---|---|---|---|

| Acetamide derivative with 4-bromobenzyloxy moiety (Cmpd. 7p) | Heme Oxygenase-1 (HO-1) | IC₅₀ = 8.0 µM | acs.org |

| N-methyl acetamide derivative (Lead Cmpd. 7i) | Heme Oxygenase-1 (HO-1) | IC₅₀ = 0.9 µM | nih.gov |

| Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole (Cmpd. 9p) | Topoisomerase II | IC₅₀ = 3.8 ± 0.02 μM (Cytotoxicity on A549 cells) | nih.gov |

| 2-(quinoline-4-yloxy) acetamide derivatives | Alanine Dehydrogenase | Binding Affinity = -6.2 to -7.7 kcal/mol | biointerfaceresearch.com |

| N-(benzene sulfonyl) acetamide derivative (Cmpd. 9a) | COX-2 | IC₅₀ = 0.011 µM | nih.gov |

Chemical Probes and Activity-Based Protein Profiling for Enzyme Inhibition

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify and characterize enzyme activity in complex biological systems. This method utilizes chemical probes that covalently bind to the active sites of specific enzymes. wikipedia.orgnih.gov While there is no specific literature detailing the use of this compound as a chemical probe, its structure contains features that could potentially be adapted for such purposes.

The phenoxy acetamide scaffold is a common motif in various biologically active molecules. nih.gov For a compound like this compound to function as an activity-based probe, it would typically require modification to include a reactive "warhead" and a reporter tag. The warhead is an electrophilic group designed to form a covalent bond with a nucleophilic residue in an enzyme's active site, while the reporter tag (e.g., a fluorophore or biotin) allows for detection and identification of the labeled protein.

General characteristics of acetamide-based probes suggest that modifications, such as the introduction of an α-haloacetamide group, can confer reactivity towards cysteine or serine residues in enzyme active sites, making them effective tools for competitive profiling of enzyme inhibitors.

Receptor Binding and Ligand-Receptor Interaction Studies

Binding Affinity and Selectivity Research

The binding affinity and selectivity of a compound are critical determinants of its therapeutic potential and are typically quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). There is no published data on the specific binding affinities or receptor selectivity for this compound.

However, studies on analogous phenoxy acetamide derivatives have demonstrated significant interactions with various receptors and enzymes. For example, certain derivatives have been investigated as inhibitors of sphingomyelin (B164518) synthase 1, a potential target for atherosclerosis. nih.gov The binding affinity within a series of such compounds is highly dependent on the nature and position of substituents on both the phenoxy ring and the acetamide moiety. The presence of the 4-bromo substituent on the phenoxy ring of the target compound would be expected to significantly influence its electronic and steric properties, thereby affecting its binding characteristics.

Characterization of Binding Modes

Understanding how a ligand interacts with its receptor at a molecular level is crucial for rational drug design. This is often achieved through techniques like X-ray crystallography and computational molecular docking studies. Without experimental data for this compound, we can only speculate on its potential binding modes based on the behavior of similar structures.

Molecular docking studies on other phenoxy acetamide derivatives have suggested that the phenoxy group often engages in hydrophobic interactions within the binding pocket, while the acetamide portion can form hydrogen bonds with key amino acid residues. nih.gov The bromine atom at the 4-position of the phenyl ring in this compound could participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies on Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

Impact of Halogen Substitutions on Activity and Selectivity

Halogen atoms, such as the bromine in this compound, can have a profound impact on a molecule's pharmacological profile. They can alter physicochemical properties like lipophilicity, metabolic stability, and binding affinity.

In many series of bioactive compounds, the introduction of a halogen at the para-position of a phenyl ring enhances potency. nih.gov This can be attributed to several factors, including increased lipophilicity which can improve membrane permeability, and the potential for halogen bonding which can provide an additional stabilizing interaction with the target protein. The specific effect of the bromo-substituent in this compound would depend on the specific biological target and the nature of its binding site.

Intermolecular Interactions and Their Biological Implications

Hydrogen Bonding in Protein-Ligand Interactions and Crystal Structures

Hydrogen bonds are highly directional, electrostatic interactions that play a pivotal role in molecular recognition, protein folding, and the stabilization of ligand-receptor complexes. nih.gov They occur between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor).

In the structure of 2-(4-bromophenoxy)-N-methylacetamide, the secondary amide group (-CONH-) is the primary site for hydrogen bonding. The nitrogen-bound hydrogen (N-H) acts as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The ether oxygen (-O-) can also function as a hydrogen bond acceptor.

In protein-ligand interactions, the N-H group can form a hydrogen bond with the backbone carbonyl oxygen of an amino acid or the oxygen in acidic side chains (e.g., Aspartate, Glutamate). Conversely, the carbonyl oxygen of the compound can accept a hydrogen bond from donor groups in amino acid side chains like Serine, Threonine, or the backbone N-H of the protein.

Crystal structure analyses of closely related compounds provide valuable insights into the hydrogen bonding patterns of this compound. For instance, in the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide, molecules are linked into supramolecular chains by N—H⋯O hydrogen bonds. nih.govresearchgate.net Similarly, studies on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) show that N–H···O intermolecular hydrogen bonds are critical for stabilizing the crystal structure. nih.gov A similar pattern is observed in 2-(4-fluorophenoxy)-N-methylacetamide, a structural analog. researchgate.net These findings strongly suggest that the N—H⋯O bond is a dominant interaction for this class of molecules, forming robust networks in both solid-state and biological contexts.

Table 1: Hydrogen Bond Parameters in a Related Compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

|---|---|---|---|---|---|

| N1—H1N···O1 | 0.86 | 2.11 | 2.925 | 157 | x+1/2, −y+1/2, z+1/2 |

Data derived from the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide. researchgate.net

Halogen Bonding and its Role in Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen or nitrogen atom. nih.govnih.gov This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond. nih.gov This interaction is increasingly recognized as a key tool in drug design and crystal engineering. rsc.orgresearchgate.netnih.gov

The bromine atom in this compound makes it a candidate for engaging in halogen bonds. This interaction is highly directional and can contribute significantly to binding affinity and specificity in a protein-ligand context. nih.gov

In biological systems, halogen bonds typically form between a halogenated ligand and an electron-rich acceptor site on a protein, such as a backbone carbonyl oxygen or the side chain of serine, threonine, aspartate, or glutamate. nih.govacs.org The nature of the halogen bond is primarily electrostatic, though it also has dispersion and polarization components. acs.org Quantum mechanical calculations estimate the strength of bromine-oxygen (Br···O) contacts to be in the range of 9.0–12.1 kJ/mol, making them comparable in energy to a weak-to-moderate hydrogen bond. acs.org

The strength of a halogen bond is highly dependent on the identity of the halogen atom and the electronic environment of the molecule. The ability to form a halogen bond increases with the size and polarizability of the halogen atom, following the general trend: I > Br > Cl > F. nih.govacs.org Fluorine does not typically form halogen bonds due to its high electronegativity and low polarizability. Therefore, the bromine atom on this compound is capable of forming moderately strong halogen bonds that can be exploited for molecular recognition. The strength of this interaction can be further modulated by other substituents on the aromatic ring, which can alter the magnitude of the σ-hole. acs.org

Hydrophobic Interactions in Binding Processes

Hydrophobic interactions are a major driving force for the binding of ligands to proteins in an aqueous environment. nih.gov These interactions arise from the tendency of non-polar groups to be excluded from water, leading them to associate with non-polar binding pockets on a protein surface. This process releases ordered water molecules from the non-polar surfaces, resulting in a favorable increase in entropy. nih.gov

The molecular structure of this compound contains two key hydrophobic regions: the 4-bromophenyl ring and the N-methyl group. When binding to a protein, these groups will preferentially occupy hydrophobic pockets lined with non-polar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. thescipub.com Studies on N-methylacetamide in aqueous solutions have shown that its methyl groups tend to cluster together, demonstrating a hydrophobic collapse that serves as a simple model for aspects of protein folding. nih.gov This indicates a strong propensity for the N-methyl group to engage in favorable hydrophobic contacts within a binding site.

Pi-Pi Stacking and Aromatic Interactions

The electron-rich 4-bromophenyl ring of this compound can participate in various aromatic interactions, which are crucial for the stabilization of protein-ligand complexes. nih.gov These interactions include π-π stacking and other π-system interactions.

Pi-pi (π-π) stacking occurs when two aromatic rings align face-to-face or in a parallel-displaced manner. libretexts.orgresearchgate.net This interaction is a combination of electrostatic (quadrupole-quadrupole) and van der Waals forces. princeton.edu The 4-bromophenyl ring can stack against the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues in a protein's active site.

Table 2: Summary of Intermolecular Interactions for this compound

| Interaction Type | Molecular Moiety Involved | Potential Biological Partner (Amino Acid Residues) |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Backbone C=O |

| Hydrogen Bond (Acceptor) | Carbonyl C=O, Ether -O- | Ser, Thr, Asn, Gln, Backbone N-H |

| Halogen Bond (Donor) | Bromine atom | Backbone C=O, Ser, Thr |

| Hydrophobic Interaction | 4-bromophenyl ring, N-methyl group | Val, Leu, Ile, Ala, Phe |

| Aromatic Interactions | 4-bromophenyl ring | Phe, Tyr, Trp |

Future Directions and Advanced Research Perspectives

Rational Design of Novel 2-(4-Bromophenoxy)-N-methylacetamide Analogues with Enhanced Specificity

Rational drug design is a cornerstone of modern medicinal chemistry, focusing on the creation of new molecules with improved affinity and specificity for their biological targets. For the this compound scaffold, this approach involves systematic structural modifications to optimize interactions with a target protein or enzyme, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of analogues and evaluating their biological activity, researchers can identify which chemical moieties are crucial for the desired effect. For instance, modifications could be explored at several positions:

The Bromine Atom: Replacing the bromine with other halogens (F, Cl, I) or with bioisosteric groups like trifluoromethyl (CF₃) or cyano (CN) could modulate the compound's electronic properties, lipophilicity, and binding interactions.

The Phenyl Ring: Introducing additional substituents on the phenoxy ring could probe for further binding pockets on the target protein, potentially increasing potency and selectivity.

The Acetamide (B32628) Linker: Altering the length or rigidity of the ether and amide linkage could optimize the orientation of the molecule within the target's active site.

The N-methyl Group: Substitution of the methyl group with larger alkyl or cyclic moieties could explore additional hydrophobic interactions.

An example of SAR exploration on a related acetamide scaffold, pyrazolopyrimidines targeting the translocator protein (TSPO), illustrates how N,N-disubstitutions on the terminal acetamide can introduce diverse chemical groups without losing affinity for the target. nih.gov This highlights the potential for similar explorations on the this compound core to yield ligands with improved properties. nih.gov

Table 1: Hypothetical Analogue Design and Rationale for this compound

| Modification Site | Analogue Example | Rationale for Design |

| Bromine Atom | 2-(4-chlorophenoxy)-N-methylacetamide | Investigate the effect of halogen size and electronegativity on binding affinity. |

| 2-(4-(trifluoromethyl)phenoxy)-N-methylacetamide | Introduce a strong electron-withdrawing group to alter electronic interactions. | |

| Phenyl Ring | 2-(4-bromo-2-fluorophenoxy)-N-methylacetamide | Add a substituent to probe for new interactions and potentially enhance selectivity. |

| N-methyl Group | 2-(4-bromophenoxy)-N-ethylacetamide | Explore the impact of a larger alkyl group on hydrophobic interactions within the binding pocket. |

These rationally designed analogues would then be synthesized and subjected to rigorous biological screening to build a comprehensive SAR profile, guiding the development of candidates with superior specificity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govresearchgate.net These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and suggest novel molecular structures. nih.govinfontd.org

For this compound and its derivatives, AI and ML can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data from similar acetamide-containing compounds to build models that predict the biological activity, and physicochemical properties of novel, unsynthesized analogues. cam.ac.uk This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. researchgate.net These models can be constrained to optimize for specific properties, such as high target affinity, good membrane permeability, and low predicted toxicity, generating innovative structures that a human chemist might not have conceived.

High-Throughput Virtual Screening: AI can rapidly screen massive virtual libraries containing millions or even billions of compounds to identify those that are predicted to bind to a specific biological target. nih.gov This can be used to find new applications for the acetamide scaffold or to identify novel starting points for optimization.

A data-driven approach, combining automated high-throughput experiments with machine learning, has been shown to effectively map chemical reactivity and predict reaction outcomes. cam.ac.uk Applying such a "reactome" concept to the synthesis and functionalization of the this compound core could greatly accelerate the discovery of potent and selective analogues. cam.ac.uk

Development of Multi-Targeted Ligands Based on the Acetamide Scaffold

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. nih.gov The traditional "one molecule, one target" approach often fails to address this complexity. An emerging strategy is the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with two or more distinct biological targets simultaneously. nih.govmdpi.com

The this compound structure represents a versatile scaffold that could be elaborated upon to create MTDLs. The development process involves a "molecular hybridization" approach, where the core scaffold is combined with other pharmacophores known to have activity against different targets.

For instance, if the primary target of the acetamide scaffold is Enzyme A, the molecule could be modified by incorporating a chemical group known to inhibit Enzyme B, a different protein implicated in the same disease pathway. This approach has been considered for complex conditions like Alzheimer's disease, where compounds are designed to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.comacs.org Compounds with a 2-phenoxy-N-phenylacetamide core have already been investigated for various biological activities, suggesting the scaffold's suitability for such molecular hybridization. mdpi.comresearchgate.net

Table 2: Conceptual Framework for MTDL Design from the Acetamide Scaffold

| Disease Area | Target 1 (Hypothetical) | Target 2 (Hypothetical) | MTDL Design Strategy |

| Neuroinflammation | Cyclooxygenase-2 (COX-2) | Translocator Protein (TSPO) | Integrate the 2-(4-bromophenoxy)acetamide (B1267825) core (targeting COX-2) with a known TSPO-binding moiety. |

| Cancer | A specific kinase | A protein involved in apoptosis | Hybridize the core scaffold with a functional group known to interact with the apoptosis-related protein. |

| Infectious Disease | A bacterial enzyme | A protein involved in biofilm formation | Link the core antibacterial pharmacophore to a group that disrupts biofilm integrity. |

The challenge lies in achieving balanced activity against all intended targets without introducing undesirable off-target effects. This requires careful molecular design, extensive biological evaluation, and often iterative optimization.

Advanced Methodologies for Mechanistic Elucidation of Biological Effects

Understanding precisely how a compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. While initial screenings may identify a biological activity, advanced methodologies are required to pinpoint the direct molecular target and delineate the downstream signaling pathways affected.

For this compound, several advanced techniques could be employed:

Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to "fish" for the direct binding partners of the compound from a complex mixture of cellular proteins. This involves immobilizing a derivative of the compound on a solid support and identifying the proteins that specifically bind to it.

Transcriptomics and Genomics: By treating cells with the compound and analyzing changes in gene expression (using RNA-sequencing) or genetic markers, researchers can identify the cellular pathways that are modulated. This can provide clues about the compound's mechanism of action even if the direct target is unknown.

Structural Biology: If a direct protein target is identified, techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target. This provides an atomic-level view of the binding interactions, which is invaluable for guiding further rational design of more potent and selective analogues. nih.gov

Molecular Docking and Simulation: Computational docking studies can predict the binding mode of the compound within the active site of a potential target protein. researchgate.netfrontiersin.org These in silico methods help prioritize experimental validation and provide a theoretical basis for observed structure-activity relationships. frontiersin.org

By employing these sophisticated methodologies, researchers can move beyond simply observing a biological effect to achieving a deep, mechanistic understanding of how this compound and its future analogues function, paving the way for their translation into targeted and effective therapies.

Q & A

Basic: What are the common synthetic routes for 2-(4-bromophenoxy)-N-methylacetamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling 4-bromophenol with N-methylchloroacetamide under basic conditions (e.g., K₂CO₃ in acetone) via nucleophilic aromatic substitution. Key steps include:

Reagent Preparation : Use anhydrous conditions to minimize hydrolysis of the chloroacetamide intermediate.